molecular formula C9H16O4 B1195332 2-(2-Methoxyethoxy)ethyl methacrylate CAS No. 45103-58-0

2-(2-Methoxyethoxy)ethyl methacrylate

Cat. No.: B1195332
CAS No.: 45103-58-0
M. Wt: 188.22 g/mol
InChI Key: DAVVKEZTUOGEAK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyethoxy)ethyl methacrylate, also known as Diethylene glycol monomethyl ether methacrylate, is to serve as a building block in the synthesis of thermoresponsive polymers . These polymers are designed to respond to changes in temperature, making them useful in a variety of applications, including drug delivery systems and smart textiles .

Mode of Action

The compound interacts with its targets through polymerization processes. It can be easily synthesized by anionic living polymerization . The resulting polymers can self-assemble into micelles in aqueous solution, with the outer amphiphilic layer acting as a core and the hydrophilic segments forming a shell .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis and assembly of thermoresponsive polymers. The polymerization process leads to the formation of polymeric structures that can undergo volume changes in response to temperature shifts . This thermoresponsive behavior is key to the compound’s utility in various applications.

Result of Action

The primary result of the action of this compound is the formation of thermoresponsive polymers. These polymers can change their physical properties in response to temperature changes. For instance, they can form micelles at certain temperatures, which can be used to encapsulate and deliver drugs . In the field of textiles, fabrics treated with these polymers can exhibit smart cleaning abilities .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Temperature is a key factor that influences the compound’s action and the efficacy of the resulting polymers. Changes in temperature can trigger transitions in the polymers, affecting their structure and properties . Additionally, factors such as pH and the presence of other substances can also influence the polymerization process and the properties of the resulting polymers.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyethoxy)ethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. These hydrogels are used in drug delivery systems, tissue engineering, and other biomedical applications. The compound interacts with various enzymes and proteins, such as polymerases and hydrolases, which facilitate its incorporation into polymer networks. The nature of these interactions is primarily based on the formation of covalent bonds between the methacrylate group and the active sites of the enzymes. This interaction leads to the formation of stable polymeric structures that can be tailored for specific biomedical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in hydrogels, it can promote cell adhesion and proliferation, making it suitable for tissue engineering applications. Additionally, this compound has been shown to affect the volume phase transition of hydrogels, which can be utilized to control the release of encapsulated drugs in response to temperature changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo polymerization reactions, leading to the formation of long polymer chains. These polymer chains can interact with various biomolecules, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. Additionally, this compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These degradation products can have different biochemical properties, which may affect long-term cellular function. Studies have shown that the stability of this compound-based hydrogels can be maintained for several weeks, making them suitable for long-term biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, such as inflammation and tissue damage. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to minimize toxicity while maximizing therapeutic benefits. Additionally, the compound’s hydrophilic nature allows for efficient distribution within the body, further influencing its dosage effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the methacrylate ester, leading to the formation of methacrylic acid and other metabolites. These metabolites can then enter central metabolic pathways, such as the citric acid cycle, where they are further processed to generate energy and other essential biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic properties. This compound can easily diffuse through aqueous environments, allowing it to reach various cellular compartments. Additionally, it can interact with transporters and binding proteins, which aid in its cellular uptake and distribution. The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue permeability and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it participates in polymerization reactions, or to the nucleus, where it can influence gene expression. The activity and function of this compound can be modulated by its subcellular localization, making it a versatile tool for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and other by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Diethylene glycol methyl ether methacrylate
  • Triethylene glycol methyl ether methacrylate
  • Ethylene glycol methyl ether methacrylate

Comparison: 2-(2-Methoxyethoxy)ethyl methacrylate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced solubility and temperature responsiveness. Compared to similar compounds, it offers better performance in applications requiring precise surface chemistry modifications and temperature-responsive behavior .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVKEZTUOGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61412-60-0
Record name 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61412-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8068464
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

45103-58-0
Record name 2-(Methoxyethoxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45103-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxydiglycol methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYDIGLYCOL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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